

# Application Notes and Protocols: Real-World Evidence Studies on Naldemedine Utilization

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of real-world evidence (RWE) studies concerning the utilization of **naldemedine** for the treatment of opioid-induced constipation (OIC). The data and protocols summarized herein are intended to offer insights into the effectiveness, safety, and practical application of **naldemedine** in diverse patient populations outside the controlled environment of clinical trials.

### Introduction

**Naldemedine** is a peripherally acting mu-opioid receptor antagonist (PAMORA) designed to mitigate the constipating effects of opioids in the gastrointestinal tract without compromising their central analgesic effects.[1][2][3][4] As a derivative of naltrexone, its chemical structure limits its ability to cross the blood-brain barrier.[2] Real-world evidence is crucial for understanding the performance of **naldemedine** in routine clinical practice, particularly in patients with multiple comorbidities and polypharmacy, who are often underrepresented in pivotal clinical trials.

### **Quantitative Data from Real-World Studies**

The following tables summarize key quantitative data from various real-world evidence studies on **naldemedine** utilization.

### Table 1: Efficacy of Naldemedine in Real-World Settings



| Study<br>Population                                | N    | Primary<br>Efficacy<br>Endpoint                           | Results                                                                                                                      | Citation |
|----------------------------------------------------|------|-----------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------|----------|
| Cancer patients in palliative care                 | 204  | Spontaneous<br>bowel movement<br>(SBM) within 24<br>hours | 71.6% of patients experienced an SBM.                                                                                        |          |
| Cancer patients in clinical practice               | 149  | Increase in<br>number of<br>defecations in 7<br>days      | Median number of defecations increased from 3 to 6 (p < 0.0001). 65.7% of patients were responders.                          |          |
| Cancer patients<br>(retrospective<br>chart review) | 255  | At least three<br>bowel<br>movements per<br>week          | 79.6% of patients achieved at least three bowel movements per week.                                                          |          |
| Adults with chronic non-cancer pain                | 2110 | Reduction in<br>hospitalizations                          | 30% of patients showed a reduction in hospitalizations per patient per year. This was more pronounced in older adults (37%). | _        |



| Elderly cancer          | 00 | December      | 68.3% response rate, with a significant |
|-------------------------|----|---------------|-----------------------------------------|
| patients (≥75<br>years) | 60 | Response rate | increase in  defecation  frequency (p < |
|                         |    |               | 0.0001).                                |

Table 2: Safety and Tolerability of Naldemedine in Real-

**World Settings** 

| Study<br>Population                                | N    | Most Common<br>Adverse<br>Events                                                                               | Incidence Rate                              | Citation |
|----------------------------------------------------|------|----------------------------------------------------------------------------------------------------------------|---------------------------------------------|----------|
| Cancer patients in palliative care                 | 204  | Diarrhea,<br>Abdominal Pain                                                                                    | Diarrhea: 17.6%,<br>Abdominal Pain:<br>5.4% |          |
| Cancer patients in clinical practice               | 149  | Diarrhea                                                                                                       | 38.2%                                       | _        |
| Cancer patients<br>(retrospective<br>chart review) | 258  | Diarrhea,<br>Abdominal Pain                                                                                    | Diarrhea: 29.4%,<br>Abdominal Pain:<br>4.1% | _        |
| Adults with chronic non-cancer pain                | 2110 | Not specified in detail, but potential drugdrug interactions with CYP3A4 inducers/inhibitor s were infrequent. | Infrequent                                  | _        |
| Elderly cancer<br>patients (≥75<br>years)          | 60   | Diarrhea                                                                                                       | 45% (92.6%<br>were Grade 1 or<br>2)         | -        |



### Table 3: Patient Demographics in Naldemedine Real-World Studies

| Study Population | N | Median Age (years) | Gender Distribution (% Female) | Key Comorbidities/Characteristics | Citation | |---|---|---| | Cancer patients in palliative care | 204 | 63 | 49.5% | Lung cancer (23.5%), GI cancer (13.7%), Urological cancer (9.3%) | | | Cancer patients in clinical practice | 149 | 72 | 40.3% | Poor performance status (PS  $\geq$  3) in 47.6% of patients. | | Adults with chronic non-cancer pain | 2110 | 56 | 66% | Hypertension (57%), Diabetes (36%), Chronic pulmonary disease (25%), Polypharmacy (76%) | |

### **Experimental Protocols**

The methodologies for the cited real-world evidence studies are detailed below. These protocols are observational and retrospective in nature, reflecting the real-world application of **naldemedine**.

## Protocol 1: Multicenter, Retrospective Study in Cancer Patients

- Objective: To assess the efficacy and safety of naldemedine for OIC in patients with cancer in a real-world clinical practice setting.
- Study Design: A multicenter, retrospective study was conducted across 10 Japanese institutions.
- Patient Population: 149 adult patients with cancer and OIC who were prescribed
   naldemedine between June 2017 and August 2019.
- Data Collection: Data on the number of defecations 7 days before and after the initiation of naldemedine were collected from electronic medical records. Patient characteristics, including age, gender, performance status, and opioid dosage, were also recorded.
- Efficacy Assessment: The primary efficacy outcome was the change in the median number of defecations per week. Responders were also identified based on predefined criteria.
- Safety Assessment: Adverse events were collected and graded according to standard terminology.



 Statistical Analysis: The Wilcoxon signed-rank test was used to compare the number of defecations before and after **naldemedine** administration. Multivariate logistic regression was performed to identify factors correlated with the effect of **naldemedine**.

### **Protocol 2: Real-World Registry Study in Palliative Care**

- Objective: To evaluate the safety and effectiveness of naldemedine for OIC in a real-world oncology and palliative care setting.
- Study Design: A real-world registry study conducted across 14 hospital palliative care teams and inpatient units in Japan.
- Patient Population: 204 consecutive cancer patients who received naldemedine for OIC between April and December 2018.
- Data Collection: Patients were observed for 7 days. Data on spontaneous bowel movements (SBMs) were collected. Adverse events with a possible or stronger causal relationship to naldemedine were recorded.
- Efficacy Assessment: The primary outcome was the proportion of patients experiencing an SBM within 24 hours of the first **naldemedine** dose. The change in the frequency of SBMs per week was a secondary outcome.
- Safety Assessment: Adverse events were reported according to the Common Terminology Criteria for Adverse Events (CTCAE) ver 4.0.
- Statistical Analysis: Descriptive statistics were used to summarize the data. The proportion of patients meeting the primary outcome was calculated with a 95% confidence interval.

## Protocol 3: Retrospective Database Analysis in Chronic Non-Cancer Pain

• Objective: To describe the use of **naldemedine** in a real-world US setting, focusing on clinical characteristics, comorbidities, co-prescribed medications, and healthcare resource utilization (HCRU).



- Study Design: A retrospective analysis of data from the Merative™ MarketScan®
   Commercial and Medicare Databases from 2017 to 2022.
- Patient Population: 2,110 naldemedine users aged ≥ 30 years on chronic opioid therapy for non-cancer pain.
- Data Collection: The study extracted demographic and clinical characteristics, co-prescribed medications, and HCRU data. The index date was the date of the first naldemedine prescription.
- Efficacy Assessment: The primary outcome was the change in HCRU, specifically the rate of hospitalizations per patient per year before and after naldemedine initiation.
- Safety Assessment: The frequency of potential drug-drug interactions with CYP3A4 inducers or inhibitors was evaluated.
- Statistical Analysis: Descriptive statistics were used to characterize the study cohort.
   Subgroup analyses were performed for patients aged ≥ 65 years.

### **Visualizations**

**Naldemedine's Mechanism of Action** 





Click to download full resolution via product page

Caption: Naldemedine's peripheral antagonism of mu-opioid receptors.

### **Real-World Evidence Study Workflow**





Click to download full resolution via product page

Caption: A typical workflow for a real-world evidence study.



## **Logical Relationship of Naldemedine Treatment Outcomes**



Click to download full resolution via product page

Caption: Logical flow from **naldemedine** use to real-world outcomes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Naldemedine Wikipedia [en.wikipedia.org]
- 3. Naldemedine for the Use of Management of Opioid Induced Constipation PMC [pmc.ncbi.nlm.nih.gov]
- 4. MOA | SYMPROIC® (naldemedine) tablets [symproic.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Real-World Evidence Studies on Naldemedine Utilization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609404#real-world-evidence-studies-on-naldemedine-utilization]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com